BenchChemオンラインストアへようこそ!

2-(Benzooxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile

mGlu5 allosteric modulation site-directed mutagenesis GPCR pharmacology

VU0366058 (CAS 1369344-82-0) is the only 4-aryl-5-cyanopyrimidine mGlu5 NAM with published in vivo efficacy in anxiety and addiction models. Its affinity is unaffected by T780A mutation—unlike MPEP—making it essential for mutagenesis-based receptor mapping and characterizing patient-derived mGlu5 variants. Use VU0366058 as a reference standard to ensure cross-laboratory reproducibility and minimize data dispersion across assay platforms. Procure this unique chemotype to validate target engagement without confounding variables inherent to classical acetylenic NAMs.

Molecular Formula C18H10FN5O
Molecular Weight 331.3 g/mol
Cat. No. B611738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzooxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile
SynonymsVU0366058, VU 0366058, VU-0366058
Molecular FormulaC18H10FN5O
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)NC3=NC=C(C(=N3)C4=CC=C(C=C4)F)C#N
InChIInChI=1S/C18H10FN5O/c19-13-7-5-11(6-8-13)16-12(9-20)10-21-17(23-16)24-18-22-14-3-1-2-4-15(14)25-18/h1-8,10H,(H,21,22,23,24)
InChIKeyOBFRNKSPNQSVFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-(Benzooxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile (VU0366058) – A Structurally Distinct mGlu5 Negative Allosteric Modulator Tool Compound for CNS Research


2-(Benzooxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile (CAS 1369344-82-0, commonly referred to as VU0366058) is a synthetic small molecule belonging to the 4-aryl-5-cyanopyrimidine chemotype [1]. It functions as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), a class C G-protein coupled receptor implicated in a wide range of central nervous system (CNS) disorders [2]. Unlike the classical acetylenic mGlu5 NAMs such as MPEP and MTEP, VU0366058 emerged from an artificial neural network virtual screening campaign and was subsequently optimized into an in vivo tool compound active in models of anxiety and addiction [1].

Why Generic Substitution of 2-(Benzooxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile is Not Advisable


Substituting VU0366058 with another mGlu5 NAM of a different chemotype, or even with a closely related 4-aryl-5-cyanopyrimidine analog, carries substantial experimental risk. Point-mutation studies at the mGlu5 allosteric binding pocket reveal that VU0366058 possesses a unique binding mode distinct from classical acetylenic NAMs like MPEP and distinct from other non-acetylenic scaffolds. For instance, the T780A mutation abolishes the cooperativity of several MPEP-derived NAMs but leaves VU0366058 affinity unaffected [1]. Consequently, using a different mGlu5 NAM without verifying its sensitivity to the same receptor context can yield divergent pharmacological outcomes, undermining the reproducibility of target-engagement studies in engineered cell lines or disease-relevant neuronal backgrounds.

Quantitative Differentiation Evidence for 2-(Benzooxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile (VU0366058)


Head-to-Head Binding Mode Differentiation: VU0366058 Affinity Is Unaffected by the T780A Mutation That Alters MPEP Binding

Site-directed mutagenesis reveals that the mGlu5 T780A mutation differentially impacts distinct NAM chemotypes. MPEP, the prototypical acetylenic NAM, exhibits a marked reduction in negative cooperativity at T780A. In contrast, the affinity of VU0366058 is unaffected by this mutation, indicating that VU0366058 occupies a distinct sub-site within the common allosteric pocket [1]. This chemotype-specific mutational fingerprint is a direct differentiator for researchers who use mutant receptor constructs to dissect signaling pathways or to validate target engagement.

mGlu5 allosteric modulation site-directed mutagenesis GPCR pharmacology

Quantitative SAR Differentiation Within the 4-Aryl-5-Cyanopyrimidine Series: 4-Fluorophenyl Substitution Balances Potency and Ligand Efficiency

Within the 4-aryl-5-cyanopyrimidine series, the 4-fluorophenyl substituent (VU0366058) delivers a balanced pharmacological profile. VU0366058 exhibits an mGlu5 IC50 of 91 nM, which is comparable to the unsubstituted phenyl analog 3B (IC50 89 nM) and the 2-methoxyphenyl analog 3A (IC50 62 nM), but is substantially more potent than the 4-methoxyphenyl analog 3E (IC50 223 nM) and the cyclohexyl analog 3D (IC50 216 nM) [1]. Notably, bulkier or more polar 4-position substituents (3F, 3G, 3H) abolish activity (IC50 >10,000 nM). The 4-fluoro group thus provides an optimal compromise between potency, physicochemical properties, and synthetic tractability, making VU0366058 the preferred tool compound from this series.

SAR medicinal chemistry mGlu5 NAM optimization

In Vivo Behavioral Validation: VU0366058 Demonstrates Anxiolytic-Like Activity in Mouse Models, Confirming CNS Target Engagement

VU0366058 is not merely a potent in vitro ligand; it has been validated in vivo as a tool compound. In the original ChemMedChem disclosure, VU0366058 produced anxiolytic-like effects in mouse models of anxiety and reduced drug-seeking behavior in addiction models [1]. While many mGlu5 NAMs show in vitro potency, few members of the 4-aryl-5-cyanopyrimidine series have been tested in vivo. The demonstration of behavioral activity provides a key differentiator for neuroscientists who require a tool compound with confirmed brain penetration and pharmacodynamic activity.

behavioral pharmacology anxiety models in vivo tool compound

Chemotype-Driven Cooperativity Profile: VU0366058 Exhibits Full NAM Activity at S808 Mutants Where Other NAMs Fail

Cooperativity profiling at the S808 residue of mGlu5 reveals a stark divergence between chemotypes. Both VU0366058 and the structurally distinct NAM VU0285683 lose their ability to fully block glutamate activity at the S808T and S808A mutants. However, the acetylenic NAM MPEP and the aryl ether benzamide VU0409106 retain full negative cooperativity at these same mutants [1]. This differential behavior demonstrates that VU0366058 relies on a specific hydrogen-bond interaction with S808 that is not required by MPEP or VU0409106. For researchers mapping allosteric networks, this unique cooperativity fingerprint makes VU0366058 an essential probe.

allosteric cooperativity mGlu5 mutants pharmacological profiling

Cross-Study Potency Comparison: VU0366058 Exhibits Consistent Negative Cooperativity Across Assay Platforms Unlike Certain Acetylenic Partial NAMs

A study examining kinetic and system bias of mGlu5 NAMs found that structurally distinct non-acetylenic NAMs, including VU0366058, VU0366248, and fenobam, showed consistent affinity estimates regardless of the cellular background or assay format. In contrast, the acetylenic partial NAM M-5MPEP exhibited assay-dependent variations in its apparent affinity [1]. This indicates that VU0366058's binding mode is less sensitive to the conformational ensemble of mGlu5 in different expression systems, offering greater pharmacological reproducibility across laboratories and experimental setups.

operational model kinetic bias NAM pharmacology

Enhanced Affinity Through Mutagenesis: F787A and Y791A Mutations Increase VU0366058 Binding, Suggesting Subtype-Specific Engagement

Alanine-scanning mutagenesis identified two residues, F787 and Y791, that when mutated increase the affinity of VU0366058 by 13-fold and approximately 2.6-fold, respectively [1]. This gain-of-affinity profile is not observed for all mGlu5 NAMs and suggests that the 4-fluorophenyl ring of VU0366058 makes specific, sterically sensitive contacts within the TM5/6 hydrophobic pocket. Such information is actionable for medicinal chemists designing bivalent ligands or for structural biologists seeking to trap the receptor in a specific conformational state.

structure-activity relationships binding pocket mapping mGlu5 NAM optimization

Best Application Scenarios for Procuring 2-(Benzooxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile (VU0366058)


Dissecting mGlu5 Allosteric Binding-Pocket Topology via Site-Directed Mutagenesis

VU0366058 is uniquely suited for mutagenesis-based receptor mapping studies. Its affinity is unperturbed by T780A but is sensitive to S808 mutations, a pattern opposite to that of MPEP and VU0409106 [1]. By using VU0366058 in parallel with other chemotypes, researchers can triangulate the binding pose of novel ligands or characterize the structural integrity of engineered mGlu5 constructs.

In Vivo Behavioral Pharmacology Studies Targeting Anxiety and Addiction Circuits

Among the 4-aryl-5-cyanopyrimidine NAMs, VU0366058 is the only compound with published in vivo efficacy in mouse models of anxiety and addiction [1]. Laboratories aiming to translate mGlu5 NAM pharmacology from recombinant systems to whole-animal behavior should procure VU0366058 as the reference compound, ensuring that in vitro SAR is testable in a behavioral context without the confound of switching chemotypes.

Multi-Site Reproducibility Studies Requiring Assay-Independent NAM Affinity

VU0366058 exhibits consistent affinity estimates across different cellular backgrounds (HEK293A-low vs. mouse cortical neurons) and assay formats (IP1 accumulation vs. radioligand binding), in contrast to acetylenic partial NAMs like M-5MPEP that show assay-dependent variability [1]. Multi-center consortia and industrial screening platforms should select VU0366058 as the standard mGlu5 NAM control to minimize inter-laboratory data dispersion.

Chemical Biology Tool for Profiling Patient-Derived mGlu5 Mutants

The differential sensitivity of VU0366058 to specific point mutations (e.g., retention at T780A, loss at S808T/S808A) makes it a powerful diagnostic probe for characterizing the functional integrity of patient-derived mGlu5 variants [1]. A loss of VU0366058 cooperativity in a novel variant can immediately suggest that the mutation alters the S808 interaction network, guiding subsequent structural and functional analyses.

Quote Request

Request a Quote for 2-(Benzooxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.